Enhanced Lipophilicity Compared to Methyl Ester Analog
The target ethyl ester exhibits a higher calculated partition coefficient (LogP = 2.65) compared to the methyl ester analog methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate (CAS 1465253-16-0, LogP ≈ 1.47), representing an increase of approximately 1.2 log units . This difference predicts significantly longer reversed-phase HPLC retention and altered liquid-liquid extraction behavior, which directly impacts purification strategy and impurity removal during downstream processing.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.65 (calculated) |
| Comparator Or Baseline | Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate (CAS 1465253-16-0); LogP ≈ 1.47 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.18 (target more lipophilic) |
| Conditions | Calculated values from the ChemSrc database; experimental LogP not available |
Why This Matters
A LogP difference of >1 unit translates to a roughly 10-fold difference in hydrophobicity, making the ethyl ester the preferred choice when a more lipophilic intermediate is required for phase-transfer reactions or when orthogonal purification by normal-phase chromatography is employed.
